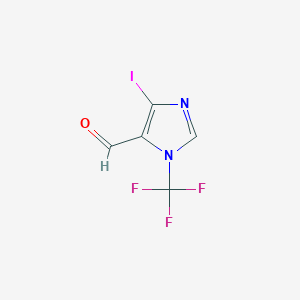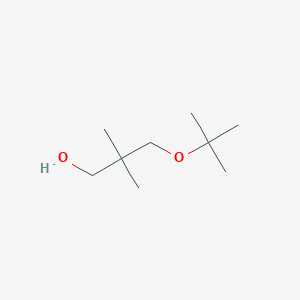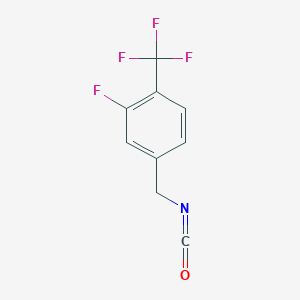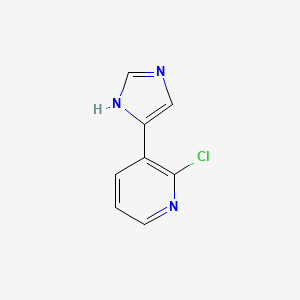
2-chloro-3-(1H-imidazol-4-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-3-(1H-imidazol-4-yl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for 2-chloro-3-(1H-imidazol-4-yl)pyridine often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of environmentally friendly catalysts and solvents is also a focus in industrial settings to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-3-(1H-imidazol-4-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the electronic properties of the imidazole and pyridine rings.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Aplicaciones Científicas De Investigación
2-chloro-3-(1H-imidazol-4-yl)pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: The compound is explored for its use in the synthesis of functional materials, including dyes for solar cells and other optical applications.
Mecanismo De Acción
The mechanism of action of 2-chloro-3-(1H-imidazol-4-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in antitumor applications, the compound may exert its effects by up-regulating pro-apoptotic proteins such as Bax, inducing intracellular calcium release, generating reactive oxygen species, and activating caspases . These actions lead to the inhibition of cell proliferation and induction of apoptosis in tumor cells .
Comparación Con Compuestos Similares
2-chloro-3-(1H-imidazol-4-yl)pyridine can be compared with other similar compounds, such as:
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: This compound also exhibits antitumor activity but has a different structural framework that may result in varying biological activities.
1H-indole-3-carbaldehyde derivatives: These compounds share a similar heterocyclic structure and are investigated for their biological potential, including antitumor and antimicrobial activities.
The uniqueness of this compound lies in its specific combination of pyridine and imidazole rings, which confer distinct electronic and steric properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C8H6ClN3 |
|---|---|
Peso molecular |
179.60 g/mol |
Nombre IUPAC |
2-chloro-3-(1H-imidazol-5-yl)pyridine |
InChI |
InChI=1S/C8H6ClN3/c9-8-6(2-1-3-11-8)7-4-10-5-12-7/h1-5H,(H,10,12) |
Clave InChI |
VKJHAVHJSJEZOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)Cl)C2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


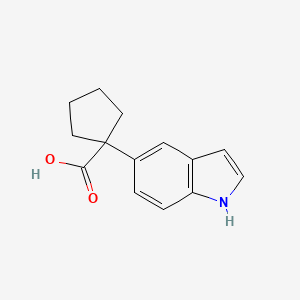

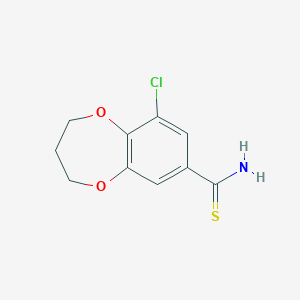
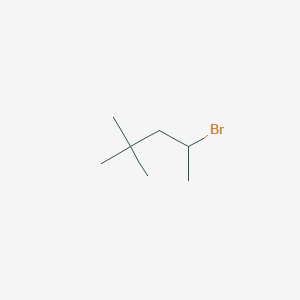
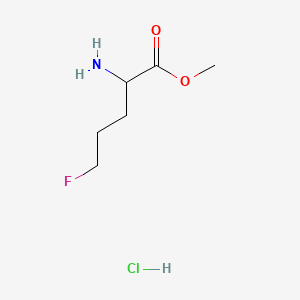
![[(3,3-Difluorocyclobutyl)methyl]urea](/img/structure/B15322158.png)
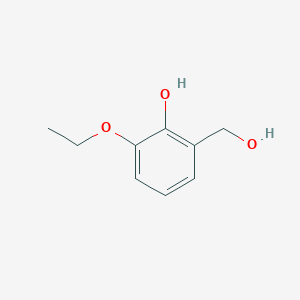
![O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine](/img/structure/B15322173.png)
